3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 57413-33-9
VCID: VC20877714
InChI: InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2
SMILES: C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one

CAS No.: 57413-33-9

Cat. No.: VC20877714

Molecular Formula: C22H26N2O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one - 57413-33-9

Specification

CAS No. 57413-33-9
Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
IUPAC Name 3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2
Standard InChI Key LIGDKQIXNVXLRP-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Canonical SMILES C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3

Introduction

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is a synthetic organic compound featuring a complex molecular structure that includes both phenyl and piperazine moieties. This compound is of interest due to its potential pharmacological properties, particularly in the realm of neuropharmacology. The molecular formula for this compound is C22_{22}H26_{26}N2_{2}O2_{2}, and it has a molecular weight of approximately 362 g/mol, though specific values may vary slightly based on the source.

Synthesis and Chemical Reactivity

The synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one typically involves multi-step reactions that require careful control of conditions such as temperature, solvent, and catalyst to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm the structure of intermediates and the final product.

Comparison with Similar Compounds

Similar compounds, such as 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one, also feature complex structures with potential neuropharmacological effects. These compounds highlight the interest in piperazine derivatives for their psychoactive properties and therapeutic potential.

CompoundMolecular FormulaMolecular WeightKey Features
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-oneC22_{22}H26_{26}N2_{2}O2_{2}Approximately 362 g/molPhenyl and piperazine moieties
4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-oneNot specifiedApproximately 403.5 g/molIndole and piperazine derivatives

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